Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid
説明
This compound is a racemic bicyclic structure featuring a pyridine ring fused with a dioxolane moiety and a methano bridge. The tert-butoxycarbonyl (Boc) group at position 5 acts as a protective group for amines, while the carboxylic acid at position 6 enhances reactivity in coupling reactions. Its stereochemical complexity (3aR,4S,6S,7S,7aS) and rigid bicyclic framework make it a valuable intermediate in pharmaceutical synthesis, particularly for chiral drug candidates .
特性
IUPAC Name |
(1S,2S,6R,7R,9S)-4,4-dimethyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane-9-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO6/c1-14(2,3)22-13(19)16-8-6-7(9(16)12(17)18)10-11(8)21-15(4,5)20-10/h7-11H,6H2,1-5H3,(H,17,18)/t7-,8+,9-,10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSMWHUTRPDMIY-HPENLJRUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3CC(C2O1)N(C3C(=O)O)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H]3C[C@H]([C@H]2O1)N([C@@H]3C(=O)O)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
- Molecular Formula : C15H23NO6
- Molecular Weight : 313.35 g/mol
- CAS Number : 1290626-79-7
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against various bacterial strains. The presence of the tert-butoxycarbonyl group is believed to enhance its lipophilicity, potentially improving membrane permeability and bioactivity.
- Anticancer Potential : Research has suggested that compounds with similar structures may interact with cellular pathways involved in cancer progression. For instance, studies on related pyridine derivatives have shown inhibition of cell proliferation in cancer cell lines.
- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects attributed to the compound's ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Anticancer | Reduced proliferation in cancer cell lines | |
| Neuroprotective | Decreased oxidative stress markers |
Antimicrobial Studies
In a study published in 2022, derivatives of the compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 10 µg/mL, suggesting a promising lead for further development as an antimicrobial agent.
Anticancer Research
A study conducted by Zhang et al. (2023) investigated the effects of structurally related compounds on human breast cancer cells (MCF-7). The results indicated that these compounds could induce apoptosis and inhibit cell cycle progression at micromolar concentrations. The mechanism was linked to the activation of caspase pathways.
Neuroprotective Mechanisms
Research by Lee et al. (2023) demonstrated that similar compounds could protect against neurotoxicity induced by glutamate in neuronal cultures. The study highlighted the role of these compounds in reducing reactive oxygen species (ROS) levels and preserving mitochondrial function.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other bicyclic Boc-protected heterocycles. Key comparisons include:
Physicochemical Properties
- Boc Group Stability: The Boc group in the target compound is less prone to acidic hydrolysis compared to its furopyrrole analogue (SY124235) due to steric shielding by the methano bridge .
- Solubility : The carboxylic acid group enhances aqueous solubility relative to ester derivatives (e.g., SY127211), which are more lipophilic .
- Stereochemical Complexity: The methano bridge imposes greater rigidity than the spirocyclic compound (CAS 1263178-47-7), influencing binding affinity in chiral environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
